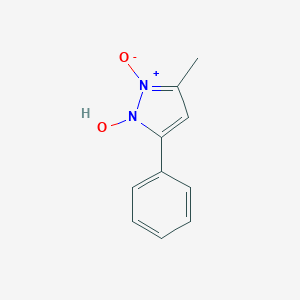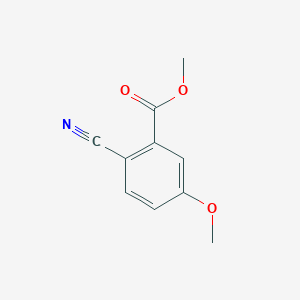![molecular formula C9H9N3O3 B156485 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 128037-06-9](/img/structure/B156485.png)
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it has been shown to be effective in the treatment of several diseases. Some of the scientific research applications of this compound are discussed below.
作用機序
The mechanism of action of 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the regulation of various cellular processes. It has also been proposed that this compound may interact with certain receptors in the body, leading to its physiological effects.
生化学的および生理学的効果
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, and it has been found to be effective in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been shown to have neuroprotective effects, and it has been proposed as a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one. One area of research could be focused on further elucidating the compound's mechanism of action. This could involve studying the compound's interactions with various enzymes and receptors in the body. Another area of research could be focused on developing new synthetic methods for this compound, which could lead to improved yields and purity. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases.
合成法
The synthesis of 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-ethoxy-3-hydroxypyridine-4-carbaldehyde with urea in the presence of a suitable catalyst. This reaction yields the desired compound in good yields and high purity. The synthesis of this compound has been reported in several research articles, and the procedure is well-established.
特性
CAS番号 |
128037-06-9 |
|---|---|
製品名 |
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one |
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC名 |
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-11-6-4-3-5-10-7(6)8(13)12(9)14/h3-5,14H,2H2,1H3 |
InChIキー |
XXGBINJQBIFZPU-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=O)N1O)N=CC=C2 |
正規SMILES |
CCOC1=NC2=C(C(=O)N1O)N=CC=C2 |
同義語 |
Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-ethoxy-3-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




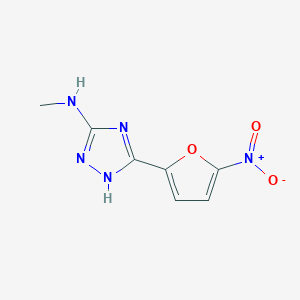

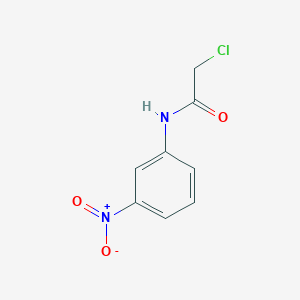
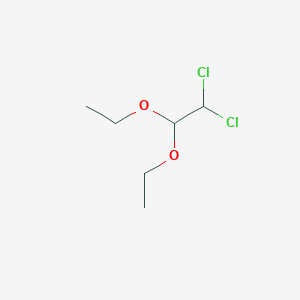


![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)
